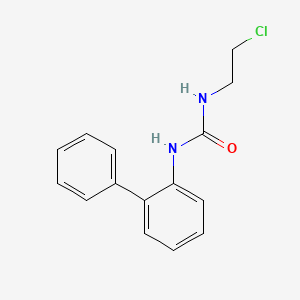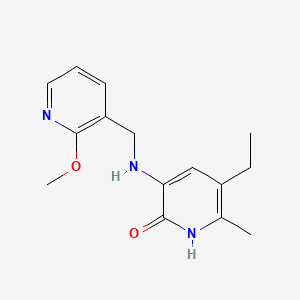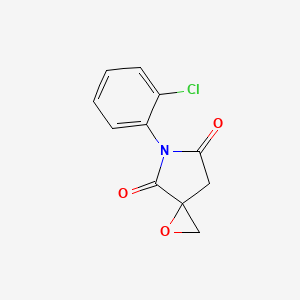
6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione is a synthetic organic compound. Its unique structure, featuring a spirocyclic framework, makes it of interest in various fields of research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorophenyl group: This step might involve nucleophilic substitution or coupling reactions.
Oxidation and functional group transformations: These steps ensure the formation of the desired functional groups in the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating the activity of specific receptors.
Enzyme inhibition: Inhibiting the activity of enzymes involved in critical pathways.
Pathway modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione: can be compared with other spirocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the presence of the 2-chlorophenyl moiety, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
123099-07-0 |
|---|---|
Fórmula molecular |
C11H8ClNO3 |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
6-(2-chlorophenyl)-1-oxa-6-azaspiro[2.4]heptane-5,7-dione |
InChI |
InChI=1S/C11H8ClNO3/c12-7-3-1-2-4-8(7)13-9(14)5-11(6-16-11)10(13)15/h1-4H,5-6H2 |
Clave InChI |
WQGWKHZWQGUBHK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)C12CO2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








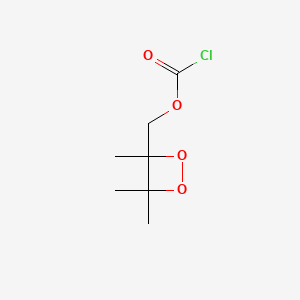
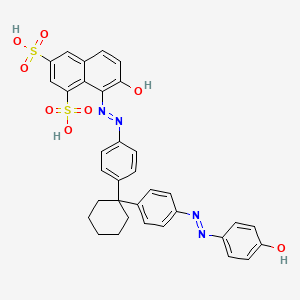
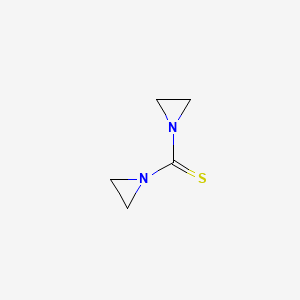
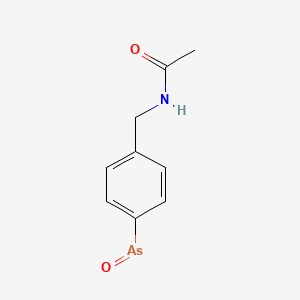
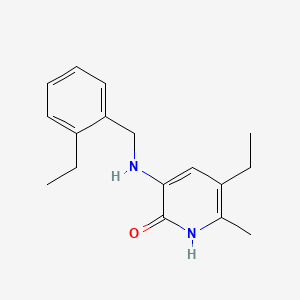
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
